

E3 ligase Ligand 48 for inducing ubiquitination of target proteins

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Compound of Interest

Compound Name: E3 ligase Ligand 48

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Application Notes and Protocols for E3 Ligase Ligand 48

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.

A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase. This document provides detailed application notes and protocols for **E3 Ligase Ligand 48**, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By incorporating Ligand 48 into a PROTAC, researchers can effectively induce the ubiquitination and subsequent degradation of a target protein. These notes will use the well-characterized VHL-based PROTAC, MZ1, as a representative example to illustrate the application of Ligand 48 in targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 for degradation. MZ1 is composed of a ligand for BET proteins (JQ1) and a VHL ligand (a derivative of Ligand 48), connected by a flexible linker.[1][2]

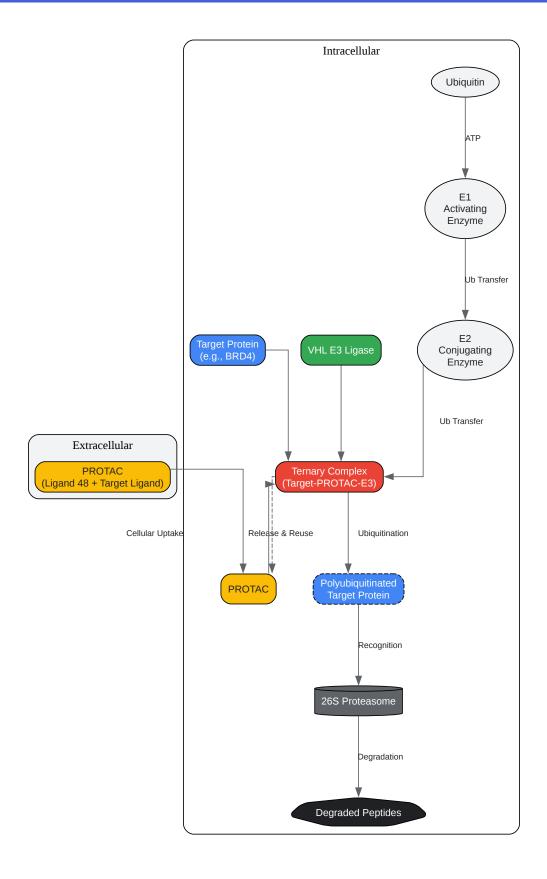


Mechanism of Action

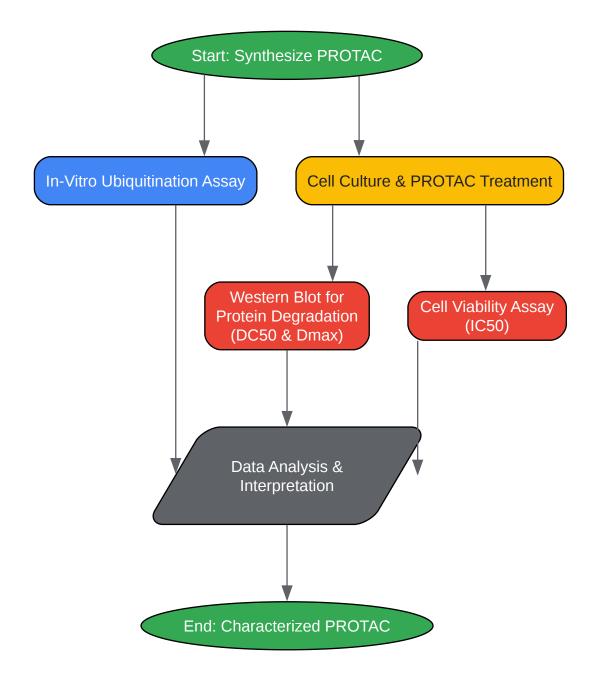
E3 Ligase Ligand 48, when part of a PROTAC molecule like MZ1, facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. A key feature of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein and E3 ligase, enabling the degradation of multiple protein copies with a single PROTAC molecule.[1]

Signaling Pathway

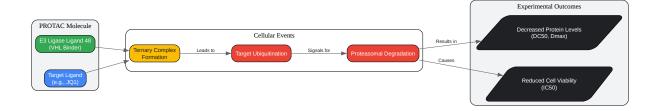












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